molecular formula C6H4BBrF4N2 B8536109 2-Bromophenyldiazonium tetrafluoroborate

2-Bromophenyldiazonium tetrafluoroborate

Cat. No. B8536109
M. Wt: 270.82 g/mol
InChI Key: KYRZEMVCIURENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957233B2

Procedure details

9.5 mL of concentrated hydrochloric acid, 65 mL of pure water, and 6.0 g (35 mmol) of 2-bromoaniline were put into a 200 mL four-necked flask, and they were then dissolved by heating. The obtained solution was cooled to 0° C. Thereafter, an aqueous solution of 2.46 g (35.1 mmol) of sodium nitrite that had previously been dissolved in 7.5 mL of pure water was added dropwise thereto over approximately 10 minutes. The reaction solution that was first in a gruel-like state was converted to a light yellow transparent liquid by stirring for 30 minutes. Subsequently, 12.5 g (59.8 mmol) of a 42 mass % HBF4 aqueous solution was added dropwise thereto over approximately 5 minutes. As a result, light yellow crystals were immediately precipitated. The reaction solution was stirred for 30 minutes, and then the crystals were filtered through a glass filter. The resultant was washed with 30 mL of pure water, and was then washed with a mixed solution of 8 mL of methanol and 32 mL of ether. Thereafter, the resultant was dried under a reduced pressure, so as to obtain 4.5 g of 2-bromobenzenediazonium tetrafluoroborate (yield: 48%).
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[N:10]([O-])=O.[Na+].[H+].[B-:15]([F:19])([F:18])([F:17])[F:16]>O>[F:16][B-:15]([F:19])([F:18])[F:17].[Br:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[N+:5]#[N:10] |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
9.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.46 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
they were then dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
over approximately 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
As a result, light yellow crystals were immediately precipitated
STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the crystals were filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The resultant was washed with 30 mL of pure water
WASH
Type
WASH
Details
was then washed with a mixed solution of 8 mL of methanol and 32 mL of ether
CUSTOM
Type
CUSTOM
Details
Thereafter, the resultant was dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
F[B-](F)(F)F.BrC1=C(C=CC=C1)[N+]#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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